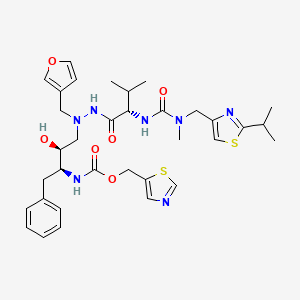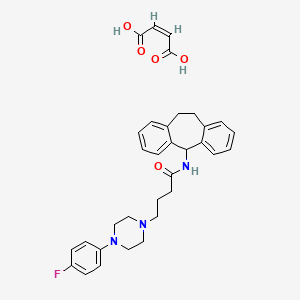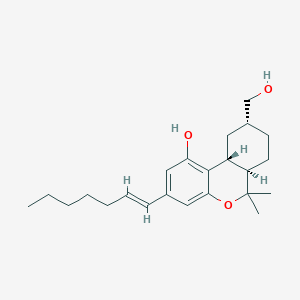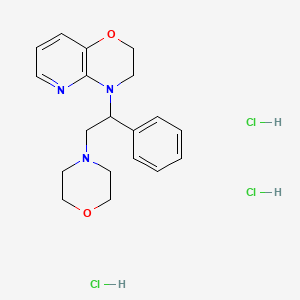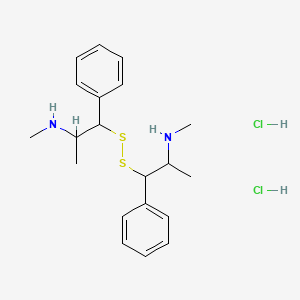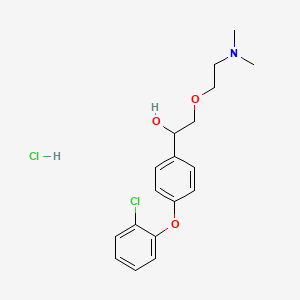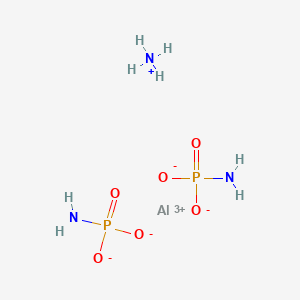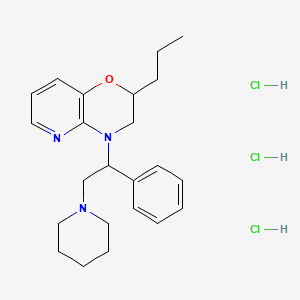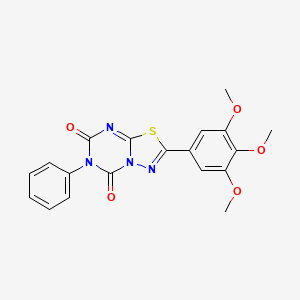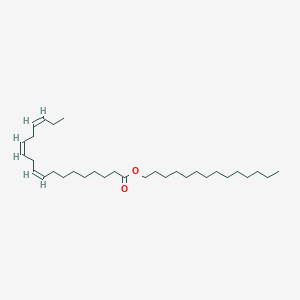
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((二乙基氨基)甲基)丙酸甲酯氢溴酸盐是一种结构复杂的化学化合物。由于其独特的性质和反应性,它经常被用于各种科学研究应用。
准备方法
合成路线和反应条件
2-((二乙基氨基)甲基)丙酸甲酯氢溴酸盐的合成通常涉及二乙胺与合适的丙酸衍生物的反应。反应条件通常包括使用乙醇或甲醇等溶剂,以及催化剂以促进反应。然后用氢溴酸处理产物以形成氢溴酸盐。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化设备进行大规模反应,以确保一致性和纯度。该过程可能包括多个纯化步骤,例如重结晶或色谱,以达到所需的质量。
化学反应分析
反应类型
2-((二乙基氨基)甲基)丙酸甲酯氢溴酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将其转化为不同的胺衍生物。
取代: 它可以进行亲核取代反应,其中二乙基氨基被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物等还原剂。
取代: 氢氧化钠或其他强碱等试剂可以促进取代反应。
形成的主要产物
氧化: 羧酸。
还原: 胺衍生物。
取代: 根据所用亲核试剂的不同,各种取代胺。
科学研究应用
2-((二乙基氨基)甲基)丙酸甲酯氢溴酸盐被用于多个科学研究领域:
化学: 它用作合成更复杂分子的基础结构。
生物学: 该化合物用于涉及酶相互作用和代谢途径的研究。
工业: 该化合物用于生产特种化学品和中间体。
作用机制
2-((二乙基氨基)甲基)丙酸甲酯氢溴酸盐发挥作用的机制涉及与特定分子靶标的相互作用。二乙基氨基可以与各种酶和受体相互作用,影响生化途径。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
2-丙烯酸,2-甲基-,2-(二乙基氨基)乙酯: 这种化合物具有类似的二乙基氨基,但其酯结构不同。
丙酸,2-溴-,甲酯: 这种化合物与丙酸甲酯结构相同,但具有溴原子而不是二乙基氨基。
独特性
2-((二乙基氨基)甲基)丙酸甲酯氢溴酸盐因其官能团的特定组合而独一无二,这些官能团赋予了它独特的反应性和应用。它能够进行各种化学反应,并在多个研究领域中具有用途,使其成为科学研究中的一种宝贵化合物。
属性
CAS 编号 |
86343-60-4 |
|---|---|
分子式 |
C9H20BrNO2 |
分子量 |
254.16 g/mol |
IUPAC 名称 |
methyl 3-(diethylamino)-2-methylpropanoate;hydrobromide |
InChI |
InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)7-8(3)9(11)12-4;/h8H,5-7H2,1-4H3;1H |
InChI 键 |
NDVOGSCHOZOWOF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(C)C(=O)OC.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


